XMD16-5

概要

説明

XMD16-5は、チロシンキナーゼ非受容体2(TNK2)の強力な阻害剤です。 特にD163EおよびR806Q変異を持つTNK2変異体発現細胞株の増殖を抑制する上で、顕著な有効性を示しています 。 この化合物は、肺がん、前立腺がん、乳がんを含むさまざまながんの治療における潜在的な治療応用と関連付けられています .

科学的研究の応用

XMD16-5 has a wide range of scientific research applications, including:

作用機序

XMD16-5は、チロシンキナーゼ非受容体2(TNK2)の活性を阻害することによってその効果を発揮します。 この化合物は、TNK2のATP結合部位に結合し、そのリン酸化とそれに続く活性化を阻止します 。 この阻害は、細胞増殖と生存に関与する下流のシグナル伝達経路を混乱させ、腫瘍の増殖と転移を抑制します .

類似の化合物との比較

類似の化合物

XMD8-87: TNK2のリン酸化に対する阻害効果が類似した、もう1つの強力なTNK2阻害剤.

AIM-100: 化学構造は異なりますが、生物学的活性は類似したTNK2阻害剤.

独自性

This compoundは、特にD163EおよびR806Q変異に対して、TNK2に対する高い効力と選択性でユニークです 。 オフターゲット効果を最小限に抑えながらTNK2リン酸化を阻害する能力は、がん研究と治療における貴重なツールとなっています .

準備方法

合成経路と反応条件

XMD16-5の合成は、中間体の調製から始まる複数のステップを含みます。 反応条件は通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒を使用し、反応温度は室温またはわずかに上昇した状態に維持されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は通常、固体形で生成され、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

XMD16-5は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、化合物内の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます 。反応は通常、特異性と収率を確保するために、制御された温度とpH条件下で行われます。

主要な生成物

これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、これらは生物学的活性と特性が変化している可能性があります .

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途を持っています。

類似化合物との比較

Similar Compounds

XMD8-87: Another potent TNK2 inhibitor with similar inhibitory effects on TNK2 phosphorylation.

AIM-100: A TNK2 inhibitor with a different chemical structure but similar biological activity.

Uniqueness

XMD16-5 is unique in its high potency and selectivity for TNK2, particularly against the D163E and R806Q mutations . Its ability to inhibit TNK2 phosphorylation with minimal off-target effects makes it a valuable tool in cancer research and therapy .

特性

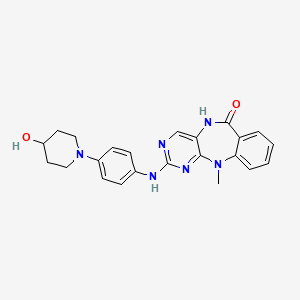

IUPAC Name |

2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLKBEPKKDHHKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

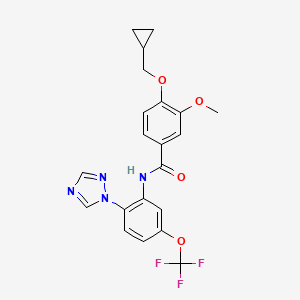

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions XMD16-5 as a novel TNK2 inhibitor. What makes this compound potentially advantageous compared to existing treatments like dasatinib?

A1: While dasatinib demonstrates activity against TNK2, it functions as a multi-kinase inhibitor, meaning it affects a broad range of kinases within the body. [] This lack of specificity can lead to off-target effects and potential toxicity. this compound, on the other hand, exhibits greater selectivity for TNK2. [] This targeted inhibition holds promise for a more favorable safety profile and reduced side effects compared to broader-acting inhibitors like dasatinib.

Q2: The study employed a unique approach combining kinase inhibitor screening with genomic analysis. Can you elaborate on how this approach led to the identification of TNK2 as a potential drug target?

A2: Researchers utilized a powerful combination of techniques to pinpoint TNK2. First, they conducted kinase inhibitor screens on primary patient leukemia samples. [] This functional screening identified kinases sensitive to specific inhibitors. Simultaneously, they performed deep sequencing to uncover genetic alterations within the same patient samples. [] Finally, they employed the HitWalker algorithm, a computational tool that integrates functional screening data with genomic data. This algorithm prioritizes mutated genes closely associated with drug sensitivity patterns observed in the screens. [] Through this integrated approach, TNK2 mutations were identified as high-ranking potential therapeutic targets in AML and CMML leukemia samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)